![molecular formula C12H16N2O2S B13062556 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a chemical compound with the molecular formula C12H16N2O2S. It is known for its role as an inhibitor of the serine hydrolase retinoblastoma binding protein 9 (RBBP9), with an IC50 value of 0.64.
Preparation Methods
The synthesis of 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of cyclohexylcarbonyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanimidoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s inhibitory effect on serine hydrolase retinoblastoma binding protein 9 (RBBP9) makes it a valuable tool for studying enzyme function and regulation.
Medicine: Due to its potential inhibitory activity, it is being explored for therapeutic applications in diseases where serine hydrolases play a critical role.
Mechanism of Action
The mechanism of action of 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole involves its binding to the active site of serine hydrolase retinoblastoma binding protein 9 (RBBP9). This binding inhibits the enzyme’s activity, preventing it from catalyzing its natural substrates. The molecular targets and pathways involved include the inhibition of serine hydrolase activity, which can affect various cellular processes and pathways regulated by this enzyme .
Comparison with Similar Compounds
Similar compounds to 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole include other thiazole derivatives and serine hydrolase inhibitors. Some examples are:
2-{[(Phenylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-{[(Benzylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole: Contains a benzyl group, offering different steric and electronic properties.
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-oxazole:
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
[2-imino-2-(1,3-thiazol-2-yl)ethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C12H16N2O2S/c13-10(11-14-6-7-17-11)8-16-12(15)9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 |
InChI Key |
IWGLTJQGHYYRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC(=N)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)

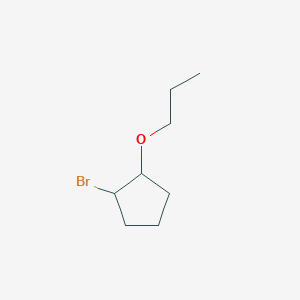
![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide](/img/structure/B13062502.png)

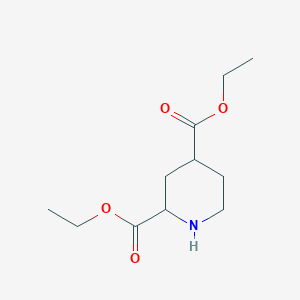

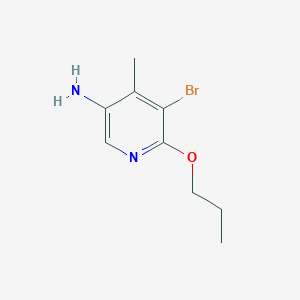
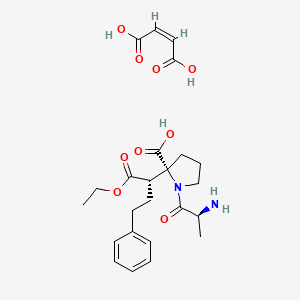

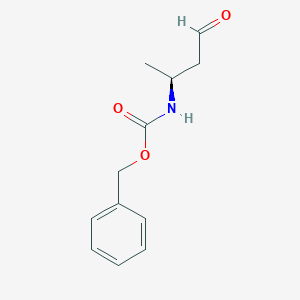

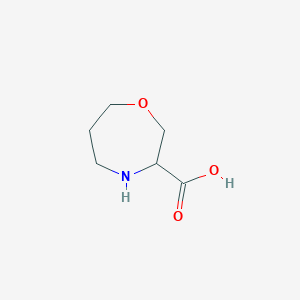
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)
